molecular formula C21H29N3O2S2 B2904624 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 946241-43-6

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide

Katalognummer: B2904624
CAS-Nummer: 946241-43-6
Molekulargewicht: 419.6
InChI-Schlüssel: RBSLAMZDKPSISC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule is built around a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in drug discovery known to confer a wide range of pharmacological activities, including antimicrobial, anticancer, and antifungal properties . The compound is further functionalized with a piperidine moiety and a thiophene-sulfonamide group. Sulfonamides are a classic class of antimicrobial agents that inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway, thereby disrupting DNA synthesis . Beyond their antibacterial effects, sulfonamide derivatives have also demonstrated substantial in vitro and in vivo antitumor activity through various mechanisms, such as cell cycle arrest and inhibition of carbonic anhydrase . The integration of these distinct pharmacophores makes this compound a valuable chemical probe for researchers investigating new mechanisms of action, developing structure-activity relationship (SAR) models for complex heterocycles, and screening for novel inhibitors against infectious diseases or specific cancer cell lines. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S2/c1-23-11-5-7-17-15-18(9-10-19(17)23)20(24-12-3-2-4-13-24)16-22-28(25,26)21-8-6-14-27-21/h6,8-10,14-15,20,22H,2-5,7,11-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSLAMZDKPSISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CS3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The starting material, 1-methyl-1,2,3,4-tetrahydroquinoline, can be synthesized through the reduction of 1-methylquinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

    Alkylation: The quinoline derivative is then alkylated with a suitable alkylating agent to introduce the piperidine ring. This step often involves the use of a strong base like sodium hydride to deprotonate the quinoline nitrogen, followed by reaction with a piperidine-containing alkyl halide.

    Sulfonamide Formation: The final step involves the introduction of the thiophene-2-sulfonamide group. This can be achieved by reacting the intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and thiophene rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol. Reducing agents like lithium aluminum hydride can be used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group. Reagents such as sodium azide or thiols can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF (dimethylformamide) or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives, sulfonic acids.

    Reduction: Thiols, sulfonic acids.

    Substitution: Azide derivatives, thiol-substituted compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

Medicinally, N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide could be investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, possibly serving as a lead compound for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The quinoline and piperidine moieties could facilitate binding to these targets, while the thiophene sulfonamide group might modulate the compound’s activity or specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s uniqueness lies in its 1-methyltetrahydroquinoline-piperidine-thiophenesulfonamide architecture. Comparisons with analogs reveal critical variations in substituents and stereochemistry (Table 1).

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name / ID Core Structure Substituents Key Modifications Yield (%) Reference
Target Compound 1-Methyl-1,2,3,4-tetrahydroquinoline 2-(Piperidin-1-yl)ethyl, thiophene-2-sulfonamide
N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (28) 1,2,3,4-Tetrahydroquinolin-2-one 2-(Piperidin-1-yl)ethyl, thiophene-2-carboximidamide Oxo group at 2-position; carboximidamide Not specified
N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (30) 1,2,3,4-Tetrahydroquinolin-2-one 2-(1-Methylpyrrolidin-2-yl)ethyl, thiophene-2-carboximidamide Chiral pyrrolidine; carboximidamide 6
N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide 2-(Dimethylamino)ethyl, thiophene-2-sulfonamide Simplified amine side chain 71
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl, carboxamide Carboxamide vs. sulfonamide; nitro group Not specified

Impact of Substituents on Physicochemical Properties

  • Piperidine vs. Pyrrolidine : Compound 30 (pyrrolidine) exhibits lower synthetic yield (6%) compared to piperidine analogs, likely due to steric hindrance during chiral separation .
  • Sulfonamide vs. Carboxamide : The sulfonamide group (target compound, ) enhances polarity and hydrogen-bonding capacity compared to carboxamide derivatives (). This may improve solubility but reduce membrane permeability .
  • Chiral Centers : Enantiomers of compound 35 () show distinct optical rotations ([α] = −18.0° for (S)-isomer) and NMR shifts, underscoring the importance of stereochemistry in receptor binding .
Table 2: Physical Properties of Selected Compounds
Compound ID Optical Rotation ([α]$_{D}$) $^1$H NMR Key Shifts (CD$_3$OD) MS (ESI) [M+H]$^+$ Purity (%) Reference
(S)-35 −18.0° (c = 0.5 in MeOH) δ 8.02–7.99 (m, 2H), 3.70–3.65 (m, 1H), 2.93 (s) 369.2 99.3
(R)-35 Not reported Similar to (S)-35 but enantiomeric 369.2 Not specified
N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide δ 3.45–3.30 (m, CH$2$-N), 2.90 (s, N(CH$3$)$_2$) 249.1 (calc.) >95

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide, and how are intermediates characterized?

  • Methodology : The compound is synthesized via multi-step reactions involving:

  • Intermediate formation : Use of tert-butyl carbamate-protected piperidine derivatives (e.g., tert-butyl-4-(6-(thiophene-2-carboximidamido)-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate) as precursors, followed by deprotection using HCl in methanol .
  • Characterization : 1H NMR and ESI-MS confirm intermediate structures. For example, intermediates like compound 70 (N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride) show characteristic proton shifts for tetrahydroquinoline (δ 1.5–3.0 ppm) and sulfonamide groups (δ 7.5–8.0 ppm) .
  • Yield optimization : Reactions often proceed in 60–72% yield under controlled pH and solvent conditions (e.g., CH2Cl2/MeOH mixtures) .

Q. How is the purity of the compound validated, and what analytical methods are critical for quality control?

  • Methodology :

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to confirm purity (>95%) .
  • Mass spectrometry : ESI-MS in positive ion mode identifies molecular ions (e.g., [M+H]+ at m/z 492.58 for C21H20N2O6S3) .
  • Salt formation : Conversion to dihydrochloride salts (via HCl treatment) improves crystallinity and purity retention .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for sulfonamide-tetrahydroquinoline derivatives?

  • Case study : In NOS inhibition assays, discrepancies arise between in vitro enzyme activity (e.g., iNOS vs. nNOS selectivity) and cellular efficacy.

  • Experimental design : Use recombinant human iNOS, eNOS, and nNOS expressed in Baculovirus-infected Sf9 cells. Radioactive L-[³H]citrulline assays quantify NO synthesis inhibition .
  • Data reconciliation : Cross-validate with molecular docking to assess binding affinity differences (e.g., piperidine vs. pyrrolidine substituents altering active-site interactions) .

Q. How do structural modifications (e.g., piperidine vs. pyrrolidine substitution) impact pharmacological profiles?

  • Methodology :

  • Comparative synthesis : Synthesize analogs like N-(1-(1-Methylpyrrolidin-3-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (compound 71) and compare bioactivity .
  • SAR analysis : For example, replacing piperidine with pyrrolidine reduces steric hindrance, enhancing membrane permeability (logP shift from 2.1 to 1.8) but may decrease metabolic stability .

Q. What are the challenges in optimizing reaction conditions for low-yield intermediates (e.g., <10% yield)?

  • Example : Compound 30 ((±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yl)thiophene-2-carboximidamide) achieves only 6% yield .

  • Troubleshooting :
  • Catalyst screening : Test Pd/C or Ni catalysts for coupling reactions to improve efficiency .
  • Solvent optimization : Switch from THF to DMF to enhance solubility of bulky intermediates .

Critical Research Considerations

  • Contradictions in enzyme assays : Differences between recombinant enzyme data and cellular models may stem from off-target effects or variable expression levels .
  • Synthetic bottlenecks : Low yields in multi-step syntheses require iterative optimization of protecting groups (e.g., tert-butyl vs. benzyl carbamates) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.